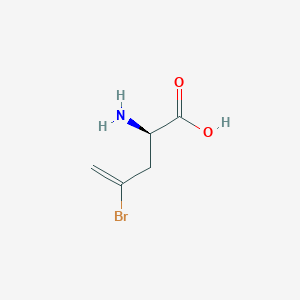

(R)-2-Amino-4-bromopent-4-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-Amino-4-bromopent-4-enoic acid, also known as RABP, is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and can be used to study a variety of biological processes. RABP is a chiral compound, meaning it has two different forms that are mirror images of each other. This property makes it useful for studying the effects of different isomers on biological systems. The following paper will discuss the synthesis method of RABP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions.

Aplicaciones Científicas De Investigación

Analytical Chemistry and Biochemistry

Ninhydrin Reaction for Amino Acids Analysis : Ninhydrin reacts with amino acids to form Ruhemann's purple, a chromophore used extensively in the detection, isolation, and analysis of amino acids, peptides, and proteins across various scientific disciplines, including agriculture, biochemistry, and medical sciences (Friedman, 2004). This reaction underscores the importance of amino acids in diverse research contexts, suggesting a foundational relevance for specific amino acids like (R)-2-Amino-4-bromopent-4-enoic acid.

Chiral Derivatizing Agents in Chromatography : Amino acids and their derivatives are used as chiral auxiliaries for the enantioseparation of racemic compounds in liquid chromatography, highlighting the significance of amino acid derivatives in resolving and analyzing chiral substances (Batra & Bhushan, 2014). This application is particularly relevant to pharmacological research and quality control in the pharmaceutical industry.

Pharmacology and Drug Research

- Metathesis Reactions for β-Amino Acid Derivatives : Metathesis reactions, including ring-closing (RCM) and cross metathesis (CM), are utilized for synthesizing cyclic β-amino acids and their derivatives, which are of significant interest in drug research due to their biological relevance and impact on medicinal chemistry (Kiss et al., 2018). This illustrates the critical role of amino acid derivatives in the development of new pharmaceuticals.

Material Science

- Spin Label Amino Acids in Peptide Studies : The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) is incorporated into peptides to analyze backbone dynamics and secondary structure, demonstrating the utility of amino acid derivatives in material science and biophysical studies (Schreier et al., 2012). This approach provides insights into peptide-protein and peptide-nucleic acid interactions, which are crucial for understanding biological functions and designing biomaterials.

Propiedades

IUPAC Name |

(2R)-2-amino-4-bromopent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSGBSYHNQHFD-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@H](C(=O)O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426336 |

Source

|

| Record name | D-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-4-bromopent-4-enoic acid | |

CAS RN |

264903-49-3 |

Source

|

| Record name | D-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)